Several methods for synthesizing Amlodipine Besylate have been reported in the literature. One common approach involves a multi-step process starting with 2-chlorobenzaldehyde. The aldehyde undergoes a Knoevenagel condensation with ethyl acetoacetate, followed by cyclization and subsequent reactions to introduce the dihydropyridine ring and the remaining functional groups. Finally, the Amlodipine free base is converted to its besylate salt by reaction with benzene sulfonic acid. []
Amlodipine Besylate can undergo various chemical reactions, including hydrolysis, oxidation, and photodegradation. [, ] These reactions are important considerations for its stability in pharmaceutical formulations and its behavior under different storage conditions. The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, has been observed between Amlodipine Besylate and lactose, leading to the formation of Amlodipine Besylate glycosyl. []
Amlodipine Besylate acts as a calcium channel blocker, specifically inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. [, ] This inhibition leads to vasodilation and a decrease in peripheral vascular resistance, ultimately lowering blood pressure. Its long duration of action is attributed to its high lipophilicity and strong binding to calcium channels. []
Amlodipine Besylate is a white crystalline powder with a slightly bitter taste. [] It exhibits poor water solubility, which can limit its bioavailability. [] To overcome this limitation, researchers have explored various strategies, including solid dispersions with polymers like polyethylene glycol (PEG) 4000 and PEG 6000. [] The inclusion complexes of Amlodipine Besylate with β-cyclodextrin (β-CD) and 2-hydroxypropyl-β-cyclodextrin (HPβ-CD) have also been studied to enhance its solubility and stability. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6